molecular formula C15H18O3 B7900856 Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate

Cat. No.: B7900856
M. Wt: 246.30 g/mol
InChI Key: SUEYWMPWBZLHGX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (CAS 3894-18-6, molecular formula C₁₅H₁₈O₃) is a β-ketoester derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as dihydropyranones and chromene derivatives . Its structure combines the reactivity of the β-ketoester group with the steric and electronic effects of the tetrahydronaphthalene ring, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEYWMPWBZLHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydronaphthalene and ethyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between tetrahydronaphthalene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the desired product through the formation of a carbon-carbon bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of naphthalene derivatives, including their potential as anti-inflammatory or anticancer agents.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Positional Isomers

  • Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate (CAS 2340293-83-4): This positional isomer substitutes the tetrahydronaphthalene moiety at the 1-position instead of the 2-position. The altered substitution pattern may influence steric interactions in reactions such as cyclocondensations or nucleophilic additions .

Aromatic vs. Partially Hydrogenated Rings

  • Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate: Replaces the tetrahydronaphthalene group with a fully aromatic naphthalene ring.

Functional Group Variations

  • Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (Compound 12): Incorporates a 1,3-dioxoisoindolin-2-yl group, introducing additional electron-withdrawing character. This modification is critical in peptide functionalization and radical-mediated transformations, as demonstrated in photocatalytic studies (54% yield via GP1 protocol) .

Electronic and Steric Modifications

Substituted Phenyl Derivatives

  • Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate: The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this derivative relevant in agrochemical and medicinal chemistry .
  • Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS 677326-79-3): Features two phenyl groups at the 3-position, increasing steric bulk and reducing electrophilicity at the carbonyl carbon compared to the tetrahydronaphthalene variant .

Heterocyclic Analogues

  • Ethyl 3-oxo-4-(tetrahydro-2H-pyran-4-yl)butanoate (CAS 885057-60-3): Substitutes the tetrahydronaphthalene with a tetrahydro-pyran ring, altering solubility and hydrogen-bonding capacity. Such derivatives are often used in drug discovery for improved pharmacokinetic profiles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Feature Key Application/Reactivity Reference
This compound 3894-18-6 C₁₅H₁₈O₃ 2-Tetrahydronaphthalene β-ketoester Intermediate for heterocyclic synthesis
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate 2340293-83-4 C₁₅H₁₈O₃ 1-Tetrahydronaphthalene β-ketoester Positional isomer for steric studies
Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate Not provided C₁₅H₁₄O₃ Fully aromatic naphthalene substituent Photochemical applications
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate Not provided C₂₄H₂₃NO₅ 1,3-Dioxoisoindolin-2-yl functionalization Photocatalytic peptide modification
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate 73981-91-6 C₁₂H₁₁F₃O₄ Trifluoromethoxy-substituted phenyl Agrochemical intermediates

Biological Activity

Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydronaphthalene moiety, suggests diverse biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18O3
  • Molecular Weight : 246.306 g/mol
  • CAS Number : 74053-97-7
  • SMILES Notation : CCOC(=O)C(=O)C1=CC2=C(C=C1)C=CC(C2)C(=O)OCC

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. The presence of the naphthalene ring may enhance interaction with biological targets involved in tumor growth inhibition.
  • Antimicrobial Properties : Compounds with naphthalene derivatives have been documented to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the naphthalene structure may contribute to membrane disruption in bacterial cells.
  • Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Interaction with Receptors : The compound may interact with various cellular receptors influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of related naphthalene derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the presence of the naphthalene moiety was crucial for enhancing cytotoxicity through apoptotic pathways.

CompoundCell LineIC50 (µM)
Compound AA5495.2
Compound BMCF74.8
Ethyl 3-oxo...MCF7TBD

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that a series of naphthalene-containing esters exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.

CompoundBacteriaMIC (µg/mL)
Compound XS. aureus25
Compound YE. coli15
Ethyl 3-oxo...S. aureusTBD

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